

A Spectroscopic Comparison of (2,2-Dichlorocyclopropyl)methanol and Its Derivatives

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Compound of Interest

Compound Name: (2,2-Dichlorocyclopropyl)methanol

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This guide provides a detailed spectroscopic comparison of **(2,2-Dichlorocyclopropyl)methanol** and two of its common derivatives: (2,2-Dichlorocyclopropyl)methyl acetate and (2,2-Dichlorocyclopropyl)methyl tosylate. The structural elucidation of these compounds is crucial for their application in chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals. The following sections present a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Comparison

The spectroscopic data for **(2,2-Dichlorocyclopropyl)methanol** is presented based on predicted values due to the limited availability of experimental spectra in public databases. The data for its derivatives is a combination of available experimental data and predicted values.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
(2,2-Dichlorocyclopropyl)methanol	H-1	~1.80-1.90	m	-
	H-3	~1.40-1.50	m	-
	-CH ₂ -	~3.60-3.70	d	~6.5
	-OH	Variable	s	-
(2,2-Dichlorocyclopropyl)methyl acetate	H-1	~1.90-2.00	m	-
	H-3	~1.50-1.60	m	-
	-CH ₂ -	~4.10-4.20	d	~6.5
	-CH ₃	~2.05	s	-
(2,2-Dichlorocyclopropyl)methyl tosylate	H-1	~2.00-2.10	m	-
	H-3	~1.60-1.70	m	-
	-CH ₂ -	~4.20-4.30	d	~6.5
	Aromatic-H	~7.35, 7.75	d, d	~8.0, 8.0
	-CH ₃	~2.45	s	-

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Compound	Carbon Assignment	Chemical Shift (δ , ppm)
(2,2-Dichlorocyclopropyl)methanol	C-1	~30-35
C-2	~60-65	
C-3	~25-30	
-CH ₂ -	~65-70	
(2,2-Dichlorocyclopropyl)methyl acetate	C-1	~28-33
C-2	~58-63	
C-3	~23-28	
-CH ₂ -	~68-73	
C=O	~170-175	
-CH ₃	~20-25	
(2,2-Dichlorocyclopropyl)methyl tosylate	C-1	~27-32
C-2	~57-62	
C-3	~22-27	
-CH ₂ -	~75-80	
Aromatic-C	~128, 130, 133, 145	
-CH ₃	~21-26	

Table 3: IR and Mass Spectrometry Data

Compound	Key IR Absorptions (cm ⁻¹)	Characteristic MS Fragments (m/z)
(2,2-Dichlorocyclopropyl)methanol	~3350 (br, O-H), ~3000 (C-H), ~1050 (C-O)	140/142/144 [M] ⁺ , 105/107 [M-Cl] ⁺ , 111 [M-CH ₂ OH] ⁺
(2,2-Dichlorocyclopropyl)methyl acetate	~3000 (C-H), ~1740 (C=O), ~1240 (C-O)	182/184/186 [M] ⁺ , 147/149 [M-Cl] ⁺ , 123 [M-OAc] ⁺ , 43 [CH ₃ CO] ⁺
(2,2-Dichlorocyclopropyl)methyl tosylate	~3000 (C-H), ~1600 (C=C, aromatic), ~1360 & ~1175 (S=O)	294/296/298 [M] ⁺ , 155 [TsO] ⁺ , 91 [C ₇ H ₇] ⁺

Experimental Protocols

1. Synthesis of (2,2-Dichlorocyclopropyl)methanol

This procedure is a general method for the dichlorocyclopropanation of an allylic alcohol.

- Materials: Allyl alcohol, chloroform, 50% aqueous sodium hydroxide, benzyltriethylammonium chloride (TEBAC), diethyl ether, saturated aqueous sodium chloride, anhydrous magnesium sulfate.
- Procedure:
 - To a stirred solution of allyl alcohol (1 equivalent) and benzyltriethylammonium chloride (0.02 equivalents) in chloroform (5 equivalents), add 50% aqueous sodium hydroxide (5 equivalents) dropwise at a rate that maintains the reaction temperature below 40°C.
 - After the addition is complete, continue stirring at room temperature for 12-16 hours.
 - Monitor the reaction by TLC or GC. Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL).
 - Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

- Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

2. Synthesis of (2,2-Dichlorocyclopropyl)methyl Acetate

- Materials: **(2,2-Dichlorocyclopropyl)methanol**, acetic anhydride, pyridine, diethyl ether, 1M HCl, saturated aqueous sodium bicarbonate, anhydrous magnesium sulfate.
- Procedure:
 - Dissolve **(2,2-Dichlorocyclopropyl)methanol** (1 equivalent) in pyridine (2 equivalents) and cool the mixture to 0°C.
 - Add acetic anhydride (1.2 equivalents) dropwise with stirring.
 - Allow the reaction to warm to room temperature and stir for 4-6 hours.
 - Quench the reaction with water and extract with diethyl ether.
 - Wash the organic layer successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the acetate derivative.

3. Synthesis of (2,2-Dichlorocyclopropyl)methyl Tosylate

- Materials: **(2,2-Dichlorocyclopropyl)methanol**, p-toluenesulfonyl chloride, pyridine, dichloromethane.
- Procedure:
 - Dissolve **(2,2-Dichlorocyclopropyl)methanol** (1 equivalent) in pyridine (3 equivalents) at 0°C.
 - Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.

- Stir the reaction at 0°C for 4 hours, then allow it to stand at 4°C overnight.
- Pour the reaction mixture into ice-water and extract with dichloromethane.
- Wash the organic layer with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.
- Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The product can be purified by recrystallization.

4. Spectroscopic Analysis Protocol

- NMR Spectroscopy:
 - Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
 - Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
 - Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy:
 - Obtain the IR spectrum of the neat compound using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
 - Record the spectrum over a range of 4000-400 cm⁻¹.
- Mass Spectrometry:
 - Analyze the sample using a mass spectrometer, typically with Electron Ionization (EI) or Electrospray Ionization (ESI).
 - For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for separation and analysis.

Visualization of Spectroscopic Analysis Workflow

Caption: Workflow of Spectroscopic Analysis.

Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image of the chemical structure for rendering.

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